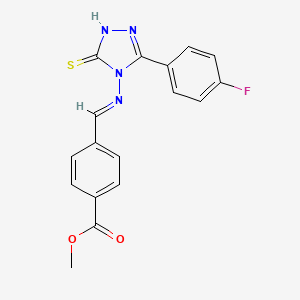
N-(2-Chlorophenyl)-2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-3-carboxaldehyde hydrazone , is a fascinating compound with diverse applications. Its chemical structure consists of an indole ring, a hydrazone functional group, and a chlorophenyl substituent. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
- Hydrazinolysis of Indole-3-carboxaldehyde:
- The compound can be synthesized by reacting indole-3-carboxaldehyde with hydrazine hydrate. The hydrazine group replaces the aldehyde functionality, resulting in the formation of the hydrazone.
- Reaction:
Indole-3-carboxaldehyde+Hydrazine hydrate→Indole-3-carboxaldehyde hydrazone
- The chlorophenyl substituent is introduced by reacting a phenylhydrazine derivative (e.g., phenylhydrazine hydrochloride) with 2-chlorobenzoyl chloride.
- Reaction:
Phenylhydrazine derivative+2-Chlorobenzoyl chloride→this compound
- While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications.
Chemical Reactions Analysis
Reactions::
- Oxidation: Oxoacid derivative.
- Reduction: Hydrazine derivative.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or influence metabolic pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
767314-21-6 |
|---|---|
Molecular Formula |
C17H13ClN4O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-6-2-4-8-15(13)21-16(23)17(24)22-20-10-11-9-19-14-7-3-1-5-12(11)14/h1-10,19H,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
GATCVZXFVZQSEK-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)


![[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)
![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)
![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)


![N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016004.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
